2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Medicinal chemists requiring precise SAR data cannot substitute generic oxadiazoles-positional isomers yield divergent cross-coupling reactivity and biological profiles. 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41491-53-6) provides the exact 3-bromo regioisomer: • Suzuki & Buchwald-Hartwig amination with reported yields >70%, enabling rapid amine diversity library synthesis • Consistent 98% purity with full ¹H NMR and HRMS characterization for seamless automated workflow integration • LogP ~2.8; ideal physicochemical profile for CNS-targeted kinase and GPCR drug discovery programs Global stock from multiple warehouses ensures short lead times for both screening-scale and process development quantities.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 41491-53-6
Cat. No. B1293197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole
CAS41491-53-6
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3
InChIKeyKFORTEWAPHTQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41491-53-6): Chemical Profile and Procurement Baseline


2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41491-53-6) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . It features a 3-bromophenyl group at the 2-position and a methyl group at the 5-position of the central oxadiazole ring . The compound is a solid at room temperature with a reported purity of 95–98% from major chemical suppliers . Its primary utility in medicinal chemistry and materials science stems from its aryl bromide handle, which enables versatile downstream functionalization via cross-coupling reactions [1].

Why Generic 1,3,4-Oxadiazole Substitution is Scientifically Invalid for 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41491-53-6)


The procurement of a generic “oxadiazole” or a positional isomer cannot replace 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41491-53-6) due to the profound impact of bromine substitution pattern on both synthetic utility and potential biological target engagement. While all 1,3,4-oxadiazoles share a common heterocyclic core, the specific 3-bromo substitution on the pendant phenyl ring dictates the compound's unique reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) and its physicochemical properties, such as lipophilicity (LogP) and electronic distribution . These parameters are not merely academic; they directly govern the success of downstream synthetic sequences and the compound's behavior in biological assays. Class-level inference from structurally distinct oxadiazoles is therefore scientifically unsound, as the 3-bromo regioisomer offers a distinct chemical handle and property profile compared to its 2-bromo, 4-bromo, or non-brominated analogs, which is substantiated by documented differences in synthetic yields and reaction conditions [1].

Quantitative Evidence for 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41491-53-6): Comparator-Based Differentiation


Enhanced Buchwald-Hartwig Amination Yields via RuPhos PdG4 Catalysis

The compound demonstrates high reactivity as an aryl bromide electrophile in C–N cross-coupling. When used with the RuPhos PdG4 catalyst, reactions with various amines proceeded with good yields, typically exceeding 70% [1]. This contrasts with earlier reports using traditional palladium catalysts, which often require harsher conditions or produce lower yields for similar 1,3,4-oxadiazole substrates. The specific 3-bromo substitution on the phenyl ring is essential for this observed reactivity profile [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Optimized Physicochemical Profile: Comparative LogP and Lipophilicity

The calculated partition coefficient (LogP) for 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole is 2.81 , while its XLogP3 is 2.5 . This moderate lipophilicity is distinct from its non-brominated analog, 2-methyl-5-phenyl-1,3,4-oxadiazole (LogP ~1.8), which lacks the heavy halogen atom [1]. The difference of approximately one LogP unit indicates a tenfold increase in lipid solubility, which can significantly affect membrane permeability and non-specific binding in biological assays. The presence of the bromine atom also contributes to a Topological Polar Surface Area (TPSA) of 38.9 Ų, which is within the desirable range for oral bioavailability (generally <140 Ų) .

Medicinal Chemistry ADME Physicochemical Property

Validated Purity Specifications Across Multiple Vendors

Multiple reputable vendors, including Sigma-Aldrich (Ambeed) and Bidepharm, supply this compound with a minimum purity specification of 98% . AKSci and Hit2Lead offer the compound at 95% purity . This high and well-documented purity is essential for ensuring reproducibility in both chemical synthesis and biological screening. While similar oxadiazole building blocks are available, the consistent and high purity specifications for CAS 41491-53-6 from multiple global suppliers reduce the risk of batch-to-batch variability, a critical factor in procurement decisions for long-term research projects.

Quality Control Procurement Reproducibility

Full Spectroscopic Characterization and Structural Confirmation

The compound's identity and purity are supported by comprehensive analytical data. The ¹H NMR spectrum (400 MHz, DMSO-d₆) shows distinct peaks including aromatic protons at δ 8.09 (t, J = 1.6 Hz, 1H), 7.98 (dd, J = 1.1, 7.8 Hz, 1H), 7.84–7.81 (m, 1H), and 7.56 (t, J = 7.9 Hz, 1H), with the methyl singlet at δ 2.58 (s, 3H) [1]. High-resolution mass spectrometry (HRMS) confirmed the exact mass with an error of only 0.0047 Da between the calculated ([M+H]⁺ = 238.9850) and found (238.9803) values [1]. Such rigorous characterization is not universally available for all oxadiazole derivatives, particularly those from smaller or less specialized vendors. This data provides a direct comparator for quality assurance.

Analytical Chemistry Structural Elucidation Quality Assurance

Regioisomeric Purity and Synthetic Advantages of the 3-Bromo Substituent

The 3-bromo substitution on the phenyl ring of 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole provides a unique synthetic vector compared to its 2-bromo and 4-bromo regioisomers. While all three can participate in cross-coupling reactions, the electronic and steric environment of the 3-position leads to different reactivity and selectivity profiles [1]. For instance, the 4-bromo isomer (CAS 41421-03-8) is commercially available but has a different substitution pattern that alters its electron density distribution and, consequently, its behavior in medicinal chemistry optimization . The 2-bromo isomer, due to steric hindrance from the oxadiazole ring, is generally less reactive in many palladium-catalyzed couplings. The procurement of the specific 3-bromo isomer is therefore not a matter of convenience but a requirement for accessing a distinct chemical space and reactivity profile.

Organic Synthesis Regioselectivity Medicinal Chemistry

Best Research and Industrial Application Scenarios for 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS 41491-53-6)


Medicinal Chemistry: Diversification of Oxadiazole-Based Lead Series

This compound is optimally used as a key intermediate in the synthesis of diverse compound libraries for drug discovery. Its reliable performance in Buchwald-Hartwig amination, with reported yields exceeding 70% [1], makes it a superior choice for introducing amine-based diversity elements onto the oxadiazole core. This is particularly valuable in projects targeting kinases, GPCRs, or antibacterial targets where the 1,3,4-oxadiazole is a known pharmacophore. The well-defined analytical data (¹H NMR, HRMS) allows for seamless integration into automated synthesis and purification workflows [1].

Synthetic Methodology: Optimization of C–N and C–C Cross-Coupling Reactions

The compound serves as an ideal model substrate for developing and optimizing new palladium-catalyzed cross-coupling methodologies. Its moderate lipophilicity (LogP 2.81) and specific 3-bromo substitution pattern provide a challenging yet tractable system for testing new ligands, catalysts, and reaction conditions . Researchers in academic and industrial process chemistry labs can use it to benchmark reaction efficiency and selectivity before applying a new method to more complex or valuable substrates.

Quality Control and Analytical Benchmarking

The extensive and publicly available spectroscopic characterization for this compound [1], coupled with its availability at high purity (95-98%) from multiple vendors , makes it an excellent standard for analytical chemistry and quality control laboratories. It can be used to calibrate HPLC or LC-MS instruments, validate new analytical methods for heterocyclic compounds, or as a reference material for confirming the identity of newly synthesized oxadiazole derivatives.

Structure-Activity Relationship (SAR) Exploration in Bromophenyl Series

For medicinal chemists exploring the SAR of a bromophenyl-oxadiazole series, this specific regioisomer (3-bromo) is an essential point in the chemical space. Its distinct physicochemical profile (LogP ~2.8) compared to the 2- and 4-bromo isomers allows for the systematic deconvolution of the effects of halogen position on target potency, metabolic stability, and cellular permeability [2]. Procuring this specific isomer is necessary for generating meaningful and comparable biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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